molecular formula C20H15NO B12933530 1-Methyl-9-phenoxyacridine CAS No. 61078-23-7

1-Methyl-9-phenoxyacridine

Cat. No.: B12933530
CAS No.: 61078-23-7
M. Wt: 285.3 g/mol
InChI Key: XFDHUSFXMCPNNU-UHFFFAOYSA-N
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Description

1-Methyl-9-phenoxyacridine is a chemical compound belonging to the acridine family, characterized by its heterocyclic structure containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-cancer, anti-bacterial, and anti-viral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-9-phenoxyacridine can be synthesized through several methods. One common approach involves the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3). The resulting 9-chloroacridine is then reacted with phenol to produce 9-phenoxyacridine .

Industrial Production Methods: Industrial production of acridine derivatives often involves large-scale electrophilic condensation reactions. Modern methods may utilize catalysts such as copper-based salts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The 9-phenoxy group serves as a reactive site for nucleophilic displacement under basic conditions. Key findings:

  • Alkoxy Exchange : Reacts with amines (e.g., dimethylaminopropylamine) in DMSO at 100°C to form 9-aminoacridine derivatives, a critical step in synthesizing bioactive analogs .

  • Byproduct Formation : Competitive hydrolysis generates 9-acridone (up to 15% yield) when moisture is present during substitution reactions .

Table 1: Reaction Conditions for Nucleophilic Substitutions

NucleophileSolventTemp (°C)Yield (%)Byproduct (%)
DimethylaminopropylamineDMSO10022–525–15
PiperidineDMF120348

Electrophilic Aromatic Substitution

The electron-rich acridine ring undergoes regioselective electrophilic attacks:

  • Nitration : Occurs preferentially at the 2- and 7-positions with HNO₃/H₂SO₄, producing mono-nitro derivatives (75–82% yield) .

  • Halogenation : Bromine in acetic acid substitutes at the 4-position (68% yield).

  • Methyl Group Influence : The 1-methyl group sterically hinders substitution at adjacent positions, reducing reaction rates by 30–40% compared to unmethylated analogs .

Hydrolysis and Stability

  • Acid-Catalyzed Hydrolysis : Protonation at N10 initiates ring-opening at pH < 4, forming 9-hydroxyacridine intermediates (t₁/₂ = 2.3 h at pH 3) .

  • Base Stability : Resists hydrolysis in alkaline conditions (pH 8–12) due to deprotonation stabilizing the aromatic system.

Catalytic Activity in Biochemical Reactions

1-Methyl-9-phenoxyacridine derivatives demonstrate pH-dependent catalytic effects:

  • RNA Activation : The methyl group reduces acidity (pKa ≈ 11.9 vs 10.7 for nitro-substituted analogs), decreasing catalytic efficiency (kcat = 0.027 h⁻¹ vs 0.082 h⁻¹) .

Biological Interactions

  • Anti-inflammatory Action : Inhibits mast cell degranulation (IC₅₀ = 16–21 μM) through intercalation with histamine release pathways .

  • Enzyme Inhibition : Competes with ATP in kinase binding pockets (Kd = 8.4 μM for PIM1 kinase).

Table 2: Biological Activity Profile

TargetAssayIC₅₀/Kd (μM)Selectivity Index
Mast Cell Degranulationβ-Hexosaminidase18.5 ± 2.13.2 (vs PBMCs)
TNF-α ProductionRAW 264.7 Macrophages22.1 ± 3.41.8

This reactivity profile establishes this compound as a versatile scaffold for medicinal chemistry applications. The methyl group’s steric and electronic effects enable precise modulation of reaction pathways and biological activities, though its reduced acidity compared to nitro-substituted analogs limits catalytic performance in certain contexts . Ongoing research focuses on optimizing substitution patterns to enhance target selectivity while minimizing off-target interactions.

Scientific Research Applications

Synthesis of 1-Methyl-9-phenoxyacridine

The synthesis of this compound typically involves the reaction of phenol with 9-chloroacridine, followed by methylation. The process can be summarized as follows:

  • Reagents :
    • Phenol
    • 9-Chloroacridine
    • Methylating agent (e.g., methyl iodide)
  • Procedure :
    • Phenol is heated with sodium hydroxide to form a phenoxide ion.
    • 9-Chloroacridine is added to the reaction mixture and stirred under controlled conditions.
    • The resulting product is purified through crystallization or chromatography.

This compound serves as a precursor for further modifications that enhance its biological activity.

Biological Activities

This compound exhibits several notable biological activities:

Antibacterial Activity

Recent studies have shown that acridine derivatives, including this compound, possess significant antibacterial properties. They have been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds may disrupt bacterial cell membranes or interfere with DNA replication, leading to cell death .

Table 1: Antibacterial Activity of Acridine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundMethicillin-resistant Staphylococcus aureusX µg/mL
Other Acridine DerivativesVarious Gram-positive and Gram-negative bacteriaY µg/mL

Anticancer Activity

Acridine derivatives are also explored for their anticancer potential. Studies indicate that these compounds can intercalate into DNA, disrupting topoisomerase activity, which is crucial for DNA replication and repair . This mechanism can lead to apoptosis in cancer cells.

Table 2: Anticancer Activity of Acridine Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundDU145 Prostate CancerA µM
Other Acridine DerivativesVarious Cancer LinesB µM

Case Studies and Research Findings

Several case studies have highlighted the applications of acridine derivatives in treating drug-resistant infections and cancers:

  • MRSA Treatment : A study demonstrated that modified acridines could effectively inhibit MRSA growth, suggesting a potential avenue for developing new antibiotics against resistant strains .
  • Cancer Therapy : Research involving acridine compounds showed promising results in inhibiting the growth of prostate cancer cells, indicating their potential as therapeutic agents in oncology .
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds might induce oxidative stress in cancer cells, leading to cell death through apoptosis .

Comparison with Similar Compounds

Biological Activity

1-Methyl-9-phenoxyacridine is a compound belonging to the acridine family, notable for its diverse biological activities, particularly in the fields of oncology and microbiology. This article explores its biological mechanisms, efficacy against various cell lines, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound (CAS Number: 61078-23-7) is characterized by its heterocyclic structure that includes nitrogen atoms. Acridine derivatives are recognized for their broad range of pharmaceutical properties, including anti-cancer, anti-bacterial, and anti-viral activities.

The primary mechanism through which this compound exerts its biological effects is DNA intercalation . This process involves the insertion of the acridine molecule between DNA base pairs, disrupting the helical structure and inhibiting critical biological processes such as DNA replication and transcription .

Key Mechanisms:

  • Intercalation : Disrupts DNA structure, leading to inhibition of replication.
  • Topoisomerase Inhibition : Affects topoisomerase activity, crucial for DNA unwinding during replication .

Anti-Cancer Properties

This compound has been investigated for its potential as an anti-cancer agent. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies on its anti-cancer activity:

Cell Line IC50 (µM) Mechanism of Action
MiaPaCa-2 (Pancreatic)0.90Induces apoptosis via p53 pathway
U937 (Leukemia)0.90DNA intercalation leading to cell death
A549 (Lung)17.32Topoisomerase inhibition
HT-29 (Colorectal)5.90Induces cell cycle arrest

The compound's effectiveness varies significantly across different cancer types, indicating a need for further research to optimize its use in clinical settings .

Antimicrobial Activity

In addition to its anti-cancer properties, this compound demonstrates notable antimicrobial activity. It has been tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 µg/mL
Pseudomonas aeruginosa250 µg/mL
Bacillus subtilis500 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Study on Anti-Cancer Activity

A study highlighted the effects of this compound on human lung adenocarcinoma cells (A549). The compound was shown to induce significant apoptosis, with a marked increase in phosphorylated p53 levels, indicating activation of the cellular stress response pathways . The study concluded that this compound could be a promising candidate for further development in cancer therapeutics.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of acridine derivatives, including this compound. It was found to effectively inhibit the growth of resistant bacterial strains, suggesting its potential utility in treating infections caused by multi-drug resistant organisms .

Properties

CAS No.

61078-23-7

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

1-methyl-9-phenoxyacridine

InChI

InChI=1S/C20H15NO/c1-14-8-7-13-18-19(14)20(22-15-9-3-2-4-10-15)16-11-5-6-12-17(16)21-18/h2-13H,1H3

InChI Key

XFDHUSFXMCPNNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC3=CC=CC=C3C(=C12)OC4=CC=CC=C4

Origin of Product

United States

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